molecular formula C10H13NO3S B12006524 2-Acetyl-N,N-dimethylbenzenesulfonamide CAS No. 79672-27-8

2-Acetyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B12006524
CAS No.: 79672-27-8
M. Wt: 227.28 g/mol
InChI Key: LQPAGUPRLDENBQ-UHFFFAOYSA-N
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Description

2-Acetyl-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by an acetyl group at the ortho position (C2) and dimethylamino substituents on the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are widely studied for their versatility in medicinal chemistry, material science, and catalysis. The acetyl group at C2 introduces steric and electronic effects that influence its reactivity, solubility, and biological activity .

Properties

CAS No.

79672-27-8

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-acetyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-6-4-5-7-10(9)15(13,14)11(2)3/h4-7H,1-3H3

InChI Key

LQPAGUPRLDENBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N,N-dimethylbenzenesulfonamide typically involves the acetylation of N,N-dimethylbenzenesulfonamide. One common method is the reaction of N,N-dimethylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The core structure of 2-acetyl-N,N-dimethylbenzenesulfonamide shares the N,N-dimethylbenzenesulfonamide backbone with several analogs. Key structural variations among related compounds include:

  • Substituent Position : The acetyl group at C2 distinguishes it from derivatives like 4-fluoro-N,N-dimethylbenzenesulfonamide (C4-F substitution) and 5-acetyl-2-chloro-N,N-dimethylbenzenesulfonamide (C5-acetyl, C2-Cl substitution) .
  • Electron-Withdrawing/Donating Groups : Fluorine (), chlorine (), and acetyl () substituents modulate electron density on the aromatic ring, affecting acidity (pKa) and nucleophilic/electrophilic reactivity.

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C2-acetyl C₁₀H₁₃NO₃S ~227.28 (calculated) Predicted high lipophilicity
5-Acetyl-2-chloro-N,N-dimethylbenzenesulfonamide C2-Cl, C5-acetyl C₁₀H₁₂ClNO₃S 261.73 Moderate solubility in polar solvents
4-Fluoro-N,N-dimethylbenzenesulfonamide C4-F C₈H₁₀FNO₂S 203.23 Boiling point: 279.6°C (predicted)
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzenesulfonamide C2–C6-F₅ C₈H₆F₅NO₂S 275.20 High electronegativity, low pKa

Notes:

  • The acetyl group in this compound likely reduces crystallinity compared to halogenated analogs, enhancing solubility in organic solvents .
  • Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds .

Key Research Findings

  • Synthetic Routes : 5-Acetyl-2-chloro-N,N-dimethylbenzenesulfonamide () is synthesized via Friedel-Crafts acylation, highlighting a scalable method applicable to the target compound .
  • Pharmacological Potential: N,N-Dimethylbenzenesulfonamide derivatives with heterocyclic appendages () show enhanced bioavailability compared to simpler analogs .
  • Safety Profile : Sulfonamides with halogen substituents (e.g., chlorine in ) require careful handling due to toxicity risks, whereas acetylated variants may offer improved safety .

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